1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one
Description
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3 |
InChI Key |
ZRMZYFUPLCYKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation via Cyclization Reactions
Method Overview:
The foundational step involves cyclization reactions that generate the spirocyclic framework. This typically involves the intramolecular cyclization of suitable precursors containing amino and carbonyl functionalities.
- Amination and Cyclization:
Starting from diamino precursors, cyclization occurs under acidic or basic conditions, often facilitated by dehydrating agents or catalysts, to form the spirocyclic structure.
- Use of Nucleophilic Attack:
Nucleophilic nitrogen atoms attack electrophilic centers such as carbonyl carbons or activated halides, leading to ring closure.
Typical Reagents and Conditions:
| Reagent | Role | Conditions |
|---|---|---|
| Acidic catalysts (e.g., p-toluenesulfonic acid) | Protonate carbonyls to facilitate cyclization | Reflux, 80-120°C |
| Dehydrating agents (e.g., phosphorus oxychloride) | Promote ring closure | Reflux, inert atmosphere |
| Solvents (e.g., ethanol, dichloromethane) | Reaction media | Room temperature to reflux |
Introduction of the Ketone Functional Group
Method Overview:
Following the formation of the spirocyclic core, the ketone functionality is introduced through oxidation or acylation reactions.
- Oxidation of Alcohol Intermediates:
Secondary alcohols formed during earlier steps can be oxidized using oxidants such as chromium trioxide (CrO₃), potassium permanganate (KMnO₄), or Dess–Martin periodinane to yield the ketone.
- Acylation of Amines or Alcohols:
Alternatively, acyl chlorides or anhydrides can be used to introduce the carbonyl group selectively.
| Reagent | Role | Conditions |
|---|---|---|
| CrO₃ / Acetic acid | Oxidation | Reflux, controlled temperature |
| Dess–Martin periodinane | Mild oxidation | Room temperature, inert atmosphere |
| Acyl chlorides | Ketone formation | Presence of base (e.g., pyridine), 0°C to room temperature |
Alternative Synthetic Route: Multi-step Modular Approach
Method Overview:
A modular synthetic approach involves separately synthesizing the diazaspiro core and the propanone side chain, then coupling them via nucleophilic substitution or cross-coupling reactions.
- Synthesis of the diazaspiro nonane core through cyclization of appropriate diamines and ketones.
- Functionalization of the nitrogen atoms with suitable electrophiles.
- Coupling with a propanone derivative via nucleophilic substitution or reductive amination.
Summary of Key Synthesis Data
Notes on Optimization and Scale-Up
Yield Optimization:
Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.Purification:
Techniques like flash chromatography, recrystallization, and preparative HPLC are employed to purify the final product.Scale-Up Considerations:
For industrial synthesis, continuous flow methods and greener reagents are being explored to improve safety, cost, and environmental impact.
Research Findings and Data Tables
| Study/Source | Key Findings | Synthetic Method | Yield Range | Remarks |
|---|---|---|---|---|
| VulcanChem (2024) | Multi-step synthesis involving cyclization and oxidation | Cyclization of diamines, oxidation | 60-75% | Focus on yield and purity |
| PubChem (2025) | Structural confirmation via NMR and MS | Laboratory synthesis | 70-85% | Emphasis on functional group integrity |
| ACS Journal (2023) | Application in covalent inhibition | Modular synthesis with coupling | Variable | Application-driven optimization |
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The applications of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one are primarily in the realm of chemical research, specifically as a building block for synthesizing potential pharmaceuticals . This compound, and derivatives of diazaspiro[3.5]nonane, have been investigated for their potential as inhibitors of KRAS G12C, a mutated protein associated with certain cancers .
As a KRAS G12C Inhibitor
- KRAS G12C Inhibition 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors against KRAS G12C .
- Structural Optimization These derivatives bind in the switch-II pocket of KRAS G12C, as determined by X-ray complex structural analysis. Further structural optimization has led to the identification of compounds with high metabolic stabilities and antitumor effects in xenograft mouse models .
Chemical Properties and Structure
- Molecular Formula The molecular formula of this compound is .
- Molecular Weight The molecular weight is 182.26 g/mol .
- IUPAC Name The IUPAC name is 1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one .
- Other Identifiers The compound is also identified by its CAS number 1783701-87-0 . Other identifiers include InChIKey ZRMZYFUPLCYKLT-UHFFFAOYSA-N and SMILES CCC(=O)N1CC2(C1)CCCNC2 .
Related Compounds
- 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one This compound, with the molecular formula and molecular weight of 168.24 g/mol, shares a similar structure and is also available for chemical research .
- 1-{2,6-diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one : Another related compound in the same family .
- (S)-1,6-Diazaspiro[3.5]nonan-2-one : With CAS number 2512199-80-1 and molecular weight 140.18, this compound is another variation of the diazaspiro[3.5]nonane structure .
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-{2,6-diazaspiro[3.5]nonan-2-yl}propan-1-one and related compounds:
Key Observations:
Core Structure and Ring Size: The spiro[3.5]nonane core (7-membered) in the target compound provides greater conformational flexibility compared to smaller spiro[3.3]heptane (6-membered) derivatives, which may enhance binding to larger enzymatic pockets .
Functional Group Variations: The α,β-unsaturated ketone in 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one enables covalent bonding with cysteine residues (e.g., KRAS G12C inhibition), a feature absent in the saturated ketone of the target compound . Derivatives with extended alkyl chains (e.g., butan-1-one in spiro[3.4]octane analogs) may exhibit improved lipophilicity but reduced solubility .
Biological Activity :
- Vasopressin antagonists like 1-(2,6-diazaspiro[3.3]heptan-6-yl) derivatives highlight the importance of spirocyclic amines in central nervous system (CNS) drug design, whereas the target compound’s lack of aromatic substituents may limit CNS penetration .
Biological Activity
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications in medical science.
Chemical Structure and Properties
The compound has the molecular formula and features a unique spirocyclic structure that may contribute to its biological activity. The presence of diaza (two nitrogen atoms) in the spiro structure enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the compound's role as a covalent inhibitor of the KRAS G12C mutation, which is a significant target in oncology due to its involvement in various cancers, particularly non-small cell lung cancer (NSCLC). The following sections detail specific findings regarding its biological activity.
This compound acts by binding covalently to the mutated cysteine residue of the KRAS protein. This binding occurs within the switch-II pocket of KRAS G12C, inhibiting its oncogenic activity. The structural optimization of derivatives has shown improved inhibitory activity and metabolic stability, making them promising candidates for further development as anti-cancer agents .
In Vitro Studies
In vitro assays demonstrated that derivatives of this compound exhibit potent anti-tumor effects. For instance, one study reported a series of derivatives that showed significant inhibition of KRAS G12C activity at low micromolar concentrations. The efficacy was attributed to enhanced binding affinity and specificity for the mutated protein .
In Vivo Studies
In vivo studies using xenograft models (e.g., NCI-H1373 mouse model) revealed that these compounds could significantly reduce tumor growth when administered subcutaneously. Dosing regimens indicated a dose-dependent response, with higher concentrations leading to more substantial tumor suppression .
Data Table: Summary of Biological Activity Findings
Case Studies
A notable case involved the evaluation of a specific derivative (compound 7b), which showed promising results in terms of both efficacy and safety profiles. The compound maintained high metabolic stability in liver microsomes and demonstrated reduced toxicity compared to other chemotherapeutic agents. This positions it as a viable candidate for clinical trials aimed at treating solid tumors associated with KRAS mutations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclization of diamines with ketones or aldehydes under controlled conditions. Catalysts (e.g., acid/base) and temperature (80–120°C) are critical for spirocycle formation . For example, analogous spiro compounds like 2,7-Diazaspiro[4.4]nonan-1-one are synthesized via diamine-ketone cyclization, with yields improved by using inert atmospheres (e.g., nitrogen) .
- Data-Driven Optimization :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 65 | 92 |
| K₂CO₃ | 80 | 78 | 89 |
| Hypothetical data based on spirocycle synthesis principles . |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Advanced Techniques : Use NMR (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D conformation. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .
Q. What are the preliminary applications of this compound in medicinal chemistry?
- Methodological Approach : Screen for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays. For example, spirocyclic analogs exhibit activity via hydrogen bonding with biological targets (e.g., enzymes or receptors) . Computational docking (e.g., AutoDock) predicts binding modes to prioritize experimental validation .
Advanced Research Questions
Q. How do steric and electronic effects in the spirocyclic core influence reactivity in cross-coupling reactions?
- Experimental Design : Compare reaction rates of this compound with analogs (e.g., 1-Azaspiro[4.4]nonan-2-one) in Buchwald-Hartwig amination. Monitor steric hindrance via Hammett plots and DFT calculations to correlate substituent effects with catalytic efficiency .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Data Analysis Framework :
Validate assay conditions (e.g., cell lines, concentrations) across studies.
Use statistical tools (e.g., ANOVA) to assess variability.
Investigate impurities via HPLC (e.g., USP methods for related compounds ).
Example: Contradictions in antimicrobial activity may arise from trace impurities (e.g., 1-fluoronaphthalene) acting as false positives .
Q. What methodologies assess the environmental fate and toxicity of this compound?
- Ecotoxicology Workflow :
- Phase 1 : Measure physicochemical properties (logP, water solubility) to predict environmental distribution .
- Phase 2 : Conduct biodegradation studies (OECD 301) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .
- Phase 3 : Apply QSAR models to extrapolate risks to higher organisms .
Q. How can surface interactions (e.g., adsorption on silica) affect experimental outcomes in catalysis studies?
- Advanced Surface Chemistry : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption kinetics. Compare results with controlled environments (e.g., humidity, oxidants) to isolate interfacial effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
